BE“GHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis of 4-Bromo-N1-
methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Bromo-N1-methylbenzene-1,2-
Compound Name: o
diamine

cat. No.: B1280263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Bromo-N1-
methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in
medicinal chemistry and materials science. Due to the limited availability of direct experimental
data for this specific compound, this guide combines information from analogous compounds,
predicted spectroscopic data, and established analytical methodologies to serve as a
foundational resource.

Core Compound Identification

Basic chemical identifiers for 4-Bromo-N1-methylbenzene-1,2-diamine are summarized in

the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1280263?utm_src=pdf-interest
https://www.benchchem.com/product/b1280263?utm_src=pdf-body
https://www.benchchem.com/product/b1280263?utm_src=pdf-body
https://www.benchchem.com/product/b1280263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value

CAS Number 69038-76-2[1]

Molecular Formula C7HoBrNz[1]

Molecular Weight 201.06 g/mol

IUPAC Name 4-bromo-N1-methylbenzene-1,2-diamine[1]

Canonical SMILES

CNC1=C(C=C(C=C1)Br)N

InChl Key

JGXCXQPNYWBAGW-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

The following table outlines the known physicochemical properties and safety information for 4-

Bromo-N1-methylbenzene-1,2-diamine, primarily sourced from chemical supplier data.

Property

Value

Physical Form

Solid[1]

Purity

Typically >97%][1]

Storage Temperature

Room temperature, in a dark, inert

atmosphere[1]

Signal Word

Warning[1]

Hazard Statements

H317 (May cause an allergic skin reaction)[1]

Precautionary Statements

P261, P280[1]

Synthesis and Characterization Workflow

The logical workflow for the synthesis and structural confirmation of 4-Bromo-N1-

methylbenzene-1,2-diamine is depicted below. This involves the synthesis of a key

intermediate followed by reduction and subsequent analytical characterization.
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Synthesis and Characterization Workflow

Starting Material:
2-Nitroaniline

Bromination

Intermediate:
4-Bromo-2-nitroaniline

N-Methylation

Precursor:
4-Bromo-N-methyl-2-nitroaniline

Reduction of Nitro Group

Target Compound:
4-Bromo-N1-methylbenzene-1,2-diamine

Structural Analysis

NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy

Click to download full resolution via product page

A logical workflow for the synthesis and analysis.
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Experimental Protocols
Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine

The synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine can be achieved through a two-
step process involving the preparation of the precursor, 4-Bromo-N-methyl-2-nitroaniline,
followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline (Precursor)

A plausible method for the synthesis of the precursor is the N-methylation of 4-bromo-2-
nitroaniline.

o Materials: 4-bromo-2-nitroaniline, a suitable methylating agent (e.g., dimethyl sulfate or
methyl iodide), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone
or acetonitrile).

e Procedure:

[e]

Dissolve 4-bromo-2-nitroaniline in the chosen solvent in a round-bottom flask.
o Add the base to the solution and stir.

o Slowly add the methylating agent to the reaction mixture at room temperature.
o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.qg., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 4-Bromo-N-methyl-2-nitroaniline

The nitro group of the precursor is reduced to an amine to yield the final product.
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» Materials: 4-Bromo-N-methyl-2-nitroaniline, a reducing agent (e.g., tin(ll) chloride in
hydrochloric acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol
for catalytic hydrogenation).

e Procedure (using SnClz2):
o Suspend 4-Bromo-N-methyl-2-nitroaniline in concentrated hydrochloric acid.

o Add a solution of tin(ll) chloride dihydrate in concentrated hydrochloric acid portion-wise,
maintaining the temperature with an ice bath.

o After the addition is complete, stir the reaction mixture at room temperature until the
reaction is complete (monitored by TLC).

o Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide
until a basic pH is achieved.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude 4-Bromo-N1-methylbenzene-
1,2-diamine.

o Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

 Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Acquisition: Obtain standard H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY,
HSQC) to confirm the structure.
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Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

¢ Instrumentation: Analyze the sample using a mass spectrometer with an appropriate
ionization source (e.g., Electrospray lonization - ESI or Electron Impact - El).

» Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak and
analyze the fragmentation pattern in MS/MS mode to further confirm the structure.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra, the following data is predicted based
on the chemical structure and data from analogous compounds.

licted : in CDCL)

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~6.8-7.0 m 2H Aromatic CH

~6.6-6.7 d 1H Aromatic CH

~4.0-5.0 brs 2H -NH:z

~3.5-4.0 br s 1H -NH-CHs

~2.9 S 3H -CHs

Predicted **C NMR Data (in CDCIs)
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Chemical Shift (ppm) Assignment
~140-145 C-NH2
~135-140 C-NH-CHs
~120-125 C-Br
~115-120 Aromatic CH
~110-115 Aromatic CH
~105-110 Aromatic CH
~30 -CHs

Predicted Mass Spectrometry Fragmentation

The mass spectrum of 4-Bromo-N1-methylbenzene-1,2-diamine is expected to show a
characteristic isotopic pattern for the molecular ion due to the presence of bromine ("°Br and
81Br isotopes in an approximate 1:1 ratio).

Proposed ESI-MS Fragmentation Pathway

[M+H]*
m/z 201/203

-NHs -CHs -Br
Loss of NH3 Loss of CHs Loss of Br
[M+H - NHs]+ [M+H - CHs]* [M+H - Br]*
m/z 184/186 m/z 186/188 m/z 122

Click to download full resolution via product page

A proposed fragmentation pathway for 4-Bromo-N1-methylbenzene-1,2-diamine.

Note: The technical information and protocols provided in this guide are intended for qualified
researchers and should be handled with appropriate safety precautions in a laboratory setting.
The predicted data should be confirmed by experimental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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